N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . This compound has been identified as a potential inhibitor for CDK2, a target for cancer treatment .
Synthesis Analysis
The synthesis of this compound involves several steps . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . The structure also includes a cyclohexyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and condensation . The structure–activity relationships of a library of thirty 7H -Pyrrolo [2,3- d ]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Scientific Research Applications
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their effectiveness against various bacterial strains, making them promising candidates for combating infections.
- Another area of interest is the antifungal activity of pyrazoline derivatives . Investigating their impact on fungal pathogens could lead to novel antifungal agents.
- Pyrazolines have been evaluated for their antiparasitic effects . Understanding their impact on parasites could contribute to the development of new treatments.
- Some pyrazoline derivatives exhibit anti-inflammatory properties . These compounds may help modulate inflammatory responses and alleviate related conditions.
- Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant potential . They may counteract free radicals and protect cells from damage.
- Our compound’s impact on acetylcholinesterase (AchE) activity in the nervous system is noteworthy. AchE is essential for normal nerve function, and its inhibition can lead to behavioral changes and impaired movement .
- Additionally, researchers have explored the compound’s effect on malondialdehyde (MDA) levels in the brain. MDA serves as a biomarker for oxidative injury .
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Anti-Inflammatory Effects
Antioxidant Activity
Neurotoxicity and Acetylcholinesterase Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3S/c1-27-19-17(21(30)28(2)22(27)31)20(26-18(25-19)13-7-6-8-14(23)11-13)32-12-16(29)24-15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMHXRICCUPZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)NC4CCCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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